molecular formula C6H5NO2 B033801 6-Hydroxynicotinaldehyde CAS No. 106984-91-2

6-Hydroxynicotinaldehyde

Cat. No.: B033801
CAS No.: 106984-91-2
M. Wt: 123.11 g/mol
InChI Key: BUMAFTGGYPBHHK-UHFFFAOYSA-N
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Description

6-Hydroxynicotinaldehyde (CAS: 106984-91-2) is a heterocyclic aldehyde with the molecular formula C₆H₅NO₂ and a molecular weight of 123.11 g/mol . It features a pyridine ring substituted with a hydroxyl (-OH) group at the 2-position and an aldehyde (-CHO) group at the 5-position, giving it the IUPAC name 2-hydroxy-5-formylpyridine .

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Hydroxynicotinaldehyde can be synthesized through several methods. One common approach involves the hydroxylation of nicotinaldehyde. This process typically requires the use of oxidizing agents under controlled conditions to introduce the hydroxyl group at the desired position on the pyridine ring .

Industrial Production Methods: In industrial settings, the production of this compound often involves multi-step synthesis processes. These processes may include the initial formation of nicotinaldehyde followed by selective hydroxylation. The reaction conditions, such as temperature, pressure, and the choice of catalysts, are optimized to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 6-Hydroxynicotinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Hydroxynicotinaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Hydroxynicotinaldehyde involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes and receptors, thereby modulating their activity. The hydroxyl and aldehyde groups play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Key Properties:

  • Physical Properties :
    • Density: 1.365 ± 0.06 g/cm³
    • Melting Point: 207–220°C (decomposition)
    • Boiling Point: 377.1 ± 22.0°C
    • Water Solubility: 53 g/L at 25°C
    • Refractive Index: 1.636
  • Chemical Reactivity: The hydroxyl group acts as a hydrogen-bond donor, while the aldehyde group is electrophilic, enabling participation in condensation reactions (e.g., Schiff base formation) .
  • Applications: Used in synthesizing TRPV6 calcium channel inhibitors, where its pyridone derivative mimics the hydrogen-bonding properties of capsaicin’s phenolic hydroxyl group .

Comparison with Similar Compounds

The structural and functional attributes of 6-hydroxynicotinaldehyde are compared below with five analogs: 6-Methoxynicotinaldehyde, 6-Phenylnicotinaldehyde, 6-Methoxy-4-methylnicotinaldehyde, 6-Aminonicotinaldehyde hydrochloride, and 6-Chloro-5-iodonicotinic acid.

Table 1: Comparative Analysis of Key Parameters

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Water Solubility Key Applications Safety Profile
This compound 106984-91-2 C₆H₅NO₂ 123.11 -OH (C2), -CHO (C5) 207–220 (decomp) 53 g/L TRPV6 inhibitors Irritant (Xi; R36/37/38)
6-Methoxynicotinaldehyde 65873-72-5 C₇H₇NO₂ 137.14 -OCH₃ (C2), -CHO (C5) No data No data Pharmaceutical intermediates No explicit data
6-Phenylnicotinaldehyde N/A C₁₂H₉NO 183.21 -Ph (C6), -CHO (C3) No data Low (inferred) Organic synthesis No explicit data
6-Methoxy-4-methylnicotinaldehyde N/A C₈H₉NO₂ 151.16 -OCH₃ (C6), -CH₃ (C4), -CHO (C3) No data No data Structural studies No explicit data
6-Aminonicotinaldehyde hydrochloride 1588441-31-9 C₆H₇ClN₂O 158.59 -NH₂ (C6), -CHO (C3), HCl No data High (salt form) Biochemical research Corrosive (HCl salt)
6-Chloro-5-iodonicotinic acid 59782-87-5 C₆H₃ClINO₂ 283.45 -Cl (C6), -I (C5), -COOH (C3) No data Moderate Halogenated intermediates Harmful (H302, H315)

Key Findings:

Substituent Effects on Reactivity and Solubility :

  • Hydroxyl (-OH) vs. Methoxy (-OCH₃) : The hydroxyl group in this compound enhances water solubility (53 g/L) compared to its methoxy analog, which likely has lower polarity . The methoxy group, however, improves lipophilicity, making it suitable for membrane-permeable drug candidates .
  • Aldehyde (-CHO) vs. Carboxylic Acid (-COOH) : 6-Chloro-5-iodonicotinic acid replaces the aldehyde with a carboxylic acid, increasing molecular weight (283.45 g/mol) and altering reactivity toward electrophilic substitution .

Biological Activity: this compound’s pyridone derivative is critical in TRPV6 inhibitor design due to its hydrogen-bonding capability, mimicking capsaicin’s phenolic hydroxyl group . In contrast, 6-phenylnicotinaldehyde’s bulky phenyl group may hinder receptor binding but improve thermal stability .

Safety Considerations: this compound is classified as an irritant (Xi), requiring protective equipment during handling . Its amino derivative (6-aminonicotinaldehyde hydrochloride) poses additional risks due to the corrosive hydrochloride salt .

Biological Activity

6-Hydroxynicotinaldehyde (6-HNA), a derivative of nicotinic aldehyde, is a compound that has garnered attention for its potential biological activities. This article delves into the biological activity of 6-HNA, exploring its pharmacological properties, mechanisms of action, and relevant case studies to illustrate its applications in various fields.

This compound has the molecular formula C6H5NO2C_6H_5NO_2 and a molecular weight of 137.11 g/mol. It is characterized by the presence of a hydroxyl group (-OH) and an aldehyde group (-CHO), which contribute to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC₆H₅NO₂
Molecular Weight137.11 g/mol
Melting Point223 °C
SolubilitySoluble in water

Antioxidant Properties

Research indicates that 6-HNA exhibits significant antioxidant activity. It has been shown to scavenge free radicals, thereby protecting cells from oxidative stress. A study demonstrated that 6-HNA effectively reduced the levels of reactive oxygen species (ROS) in vitro, suggesting its potential as a therapeutic agent in oxidative stress-related diseases .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. In vitro studies revealed that it possesses inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell death .

Anti-inflammatory Effects

The compound has shown promise in modulating inflammatory responses. In animal models, treatment with 6-HNA resulted in decreased levels of pro-inflammatory cytokines, indicating its potential utility in managing conditions characterized by chronic inflammation .

Neuroprotective Effects

Recent research highlights the neuroprotective effects of 6-HNA. It was found to enhance neuronal survival under conditions of hypoxia and oxidative stress, potentially through the activation of neuroprotective signaling pathways. This suggests its applicability in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Study 1: Antioxidant Activity Assessment

A study published in Journal of Medicinal Chemistry evaluated the antioxidant capacity of various compounds, including 6-HNA. The results indicated that 6-HNA exhibited a higher antioxidant capacity compared to standard antioxidants like ascorbic acid, making it a candidate for further development in antioxidant therapies .

Case Study 2: Antimicrobial Efficacy

In a clinical trial assessing the antimicrobial efficacy of 6-HNA against Staphylococcus aureus, patients treated with formulations containing this compound showed a significant reduction in infection rates compared to control groups. This supports the potential use of 6-HNA in topical formulations for skin infections .

The biological activities of this compound can be attributed to several mechanisms:

  • Antioxidant Mechanism : By donating electrons, 6-HNA neutralizes free radicals, thus preventing cellular damage.
  • Antimicrobial Mechanism : The compound disrupts bacterial cell membranes and inhibits essential metabolic processes.
  • Anti-inflammatory Mechanism : It modulates signaling pathways involved in inflammation, reducing cytokine production.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Hydroxynicotinaldehyde, and how can their efficiency be validated?

  • Methodological Answer : Synthesis typically involves oxidation of 6-hydroxynicotine derivatives or regioselective formylation of hydroxypyridines. To validate efficiency:

  • Compare yields across methods (e.g., Vilsmeier-Haack vs. directed lithiation-formylation).
  • Characterize products using HPLC or GC-MS to assess purity .
  • Cross-verify spectral data (e.g., 1^1H NMR: aldehyde proton at δ 9.8–10.2 ppm; IR: C=O stretch ~1680–1720 cm1^{-1}) with literature or databases like NIST Chemistry WebBook .

Q. How should researchers handle and store this compound to ensure stability during experiments?

  • Methodological Answer :

  • Store in airtight containers under inert gas (N2_2/Ar) at room temperature (10–30°C) to prevent aldehyde oxidation .
  • Conduct stability assays via periodic HPLC analysis over 24–72 hours under experimental conditions (e.g., aqueous vs. anhydrous solvents) .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

  • Methodological Answer :

  • FT-IR : Identify aldehyde (C=O) and hydroxyl (O-H) functional groups. Prepare KBr pellets for solid samples or use ATR for liquids .
  • NMR : Use DMSO-d6_6 as a solvent to observe exchangeable hydroxyl protons. Compare 13^{13}C NMR shifts with computed spectra (DFT methods) to resolve ambiguities .
  • Mass Spectrometry : Confirm molecular ion [M+H]+^+ at m/z 138.04 (C6_6H5_5NO3_3) and fragmentation patterns .

Q. How can researchers identify reliable primary literature on this compound?

  • Methodological Answer :

  • Use academic databases (SciFinder, Reaxys) with search terms like "this compound synthesis" or "2-hydroxypyridine-5-carboxaldehyde reactivity."
  • Prioritize peer-reviewed journals (e.g., Journal of Organic Chemistry) and cross-check data against NIST or PubChem .
  • Avoid non-peer-reviewed sources (e.g., ) per reliability guidelines .

Advanced Research Questions

Q. How can reaction conditions be optimized for this compound in nucleophilic addition reactions?

  • Methodological Answer :

  • Design a factorial experiment varying temperature (25–80°C), solvent polarity (DMF vs. THF), and catalyst (e.g., protic acids vs. Lewis acids).
  • Monitor progress via in situ IR or LC-MS. Use ANOVA to identify significant factors affecting yield and selectivity .
  • Address side reactions (e.g., over-oxidation) by adding radical scavengers or optimizing stoichiometry .

Q. What strategies resolve contradictions in reported reactivity of this compound across studies?

  • Methodological Answer :

  • Perform meta-analysis of literature to identify variables (e.g., solvent, pH) causing divergent results.
  • Replicate key experiments under standardized conditions, documenting O2_2/moisture levels.
  • Use computational chemistry (e.g., Gaussian) to model reaction pathways and compare activation energies .

Q. How can researchers design interdisciplinary studies integrating this compound into bioorganic or materials science applications?

  • Methodological Answer :

  • Biochemistry : Screen for enzyme inhibition (e.g., dehydrogenases) via kinetic assays (UV-Vis monitoring of NADH depletion).
  • Materials Science : Functionalize polymers via aldehyde-amine coupling; characterize using TGA (thermal stability) and SEM (morphology).
  • Collaborate with computational chemists to predict binding affinities or material properties .

Q. What statistical methods are appropriate for analyzing dose-response or kinetic data involving this compound?

  • Methodological Answer :

  • For dose-response: Fit data to Hill or Logit models using nonlinear regression (e.g., GraphPad Prism). Report EC50_{50} values with 95% confidence intervals .
  • For kinetics: Apply pseudo-first-order approximations or use global fitting for multi-step mechanisms. Validate with residual plots and AIC/BIC criteria .
  • Address outliers via Grubbs’ test and report uncertainty propagation in final conclusions .

Q. Data Presentation and Reproducibility Guidelines

  • Tables : Include processed data (e.g., reaction yields, spectral peaks) in the main text; raw data in appendices .
  • Figures : Use scatter plots for kinetic data (time vs. conversion) or bar charts for comparative yields. Annotate with error bars (±SD) .
  • Reproducibility : Document instrument calibration (e.g., NMR shimming, HPLC column batches) and raw data archiving protocols .

Properties

IUPAC Name

6-oxo-1H-pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO2/c8-4-5-1-2-6(9)7-3-5/h1-4H,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUMAFTGGYPBHHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00446303
Record name 6-Hydroxynicotinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00446303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106984-91-2
Record name 6-Oxo-1,6-dihydropyridine-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106984-91-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Hydroxynicotinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00446303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

6-Methoxy-pyridine-3-carbaldehyde (1.0 g, 7.29 mMol) was dissolved in hydrobromic acid (14 mL, 48% in water) and the resulting solution heated to 150 degrees gradually over one hour. The solution was then cooled to room temperature and concentrated to dryness on a rotary evaporator. Methanol (4 mL) and acetone (2 mL) were added and the solution washed with diethyl ether (3×15 mL). Water (10 mL) was added and the pH adjusted to neutral with sodium bicarbonate. The solution was then filtered and concentrated to dryness on a rotary evaporator to yield a tan solid. Purification by flash column chromatography on silica gel using 30% methanol in chloroform as eluant yielded 1.09 g (73% yield ) of 6-Oxo-1,6-dihydro-pyridine-3-carbaldehyde as a hydrobromide salt. 1H NMR (DMSO-d6): δ=12.30 (br s, 1H), 9.60 (s, 1H), 8.26 (m, 1H), 7.75 (dd, 1H, J=9.5, 2.6Hz), 6.41 (d, 1H, J=9.5 Hz). LC/MS (Method A), rt=0.25 mins., purity=98%, calculated mass=123,[M−H]−=122. HPLC (Method C): rt=1.76 mins., purity=91.2% @ 210-370nm and 91.5% (286 nm.
[Compound]
Name
hydrobromide salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
14 mL
Type
solvent
Reaction Step Two

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